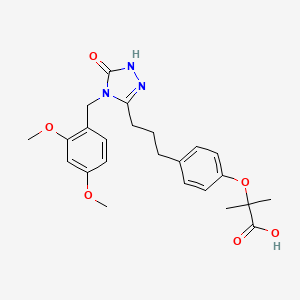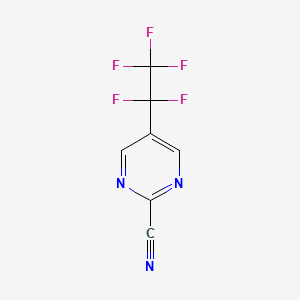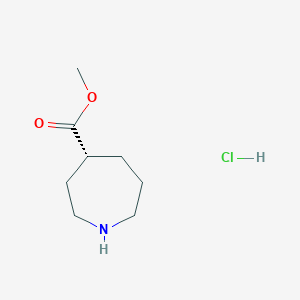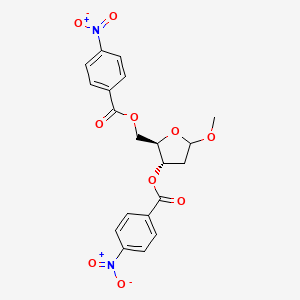
Methyl-2-deoxy-3,5-DI-O-P-nitrobenzoyl-D-ribofuranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl-2-deoxy-3,5-DI-O-P-nitrobenzoyl-D-ribofuranoside: is a synthetic organic compound that belongs to the class of ribofuranosides It is characterized by the presence of nitrobenzoyl groups attached to the ribofuranoside moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl-2-deoxy-3,5-DI-O-P-nitrobenzoyl-D-ribofuranoside typically involves the protection of hydroxyl groups followed by selective nitration. The process begins with the protection of the hydroxyl groups on the ribofuranoside using benzoyl chloride in the presence of a base such as pyridine. This is followed by the nitration of the protected ribofuranoside using a nitrating agent like nitric acid in the presence of sulfuric acid. The final step involves the deprotection of the hydroxyl groups to yield the desired compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely .
Chemical Reactions Analysis
Types of Reactions: Methyl-2-deoxy-3,5-DI-O-P-nitrobenzoyl-D-ribofuranoside undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding nitroso derivatives using oxidizing agents like potassium permanganate.
Substitution: The nitro groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Potassium permanganate, acidic conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Amino derivatives.
Reduction: Nitroso derivatives.
Substitution: Substituted ribofuranosides with various functional groups.
Scientific Research Applications
Methyl-2-deoxy-3,5-DI-O-P-nitrobenzoyl-D-ribofuranoside has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antiviral activities.
Mechanism of Action
The mechanism of action of Methyl-2-deoxy-3,5-DI-O-P-nitrobenzoyl-D-ribofuranoside involves its interaction with specific molecular targets. The nitrobenzoyl groups are believed to play a crucial role in its biological activity by interacting with enzymes and proteins. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, the ribofuranoside moiety may facilitate the compound’s uptake into cells, enhancing its bioavailability .
Comparison with Similar Compounds
- Methyl-3,5-di-O-(p-chlorobenzoyl)-2-deoxy-D-ribofuranoside
- Methyl-2-deoxy-3,5-di-O-benzoyl-D-ribofuranoside
Comparison: Methyl-2-deoxy-3,5-DI-O-P-nitrobenzoyl-D-ribofuranoside is unique due to the presence of nitrobenzoyl groups, which impart distinct chemical and biological properties. Compared to its analogs with chlorobenzoyl or benzoyl groups, the nitrobenzoyl derivative exhibits different reactivity and potential biological activities. The nitro groups can undergo reduction and substitution reactions, providing a versatile platform for further chemical modifications .
Properties
Molecular Formula |
C20H18N2O10 |
|---|---|
Molecular Weight |
446.4 g/mol |
IUPAC Name |
[(2R,3S)-5-methoxy-3-(4-nitrobenzoyl)oxyoxolan-2-yl]methyl 4-nitrobenzoate |
InChI |
InChI=1S/C20H18N2O10/c1-29-18-10-16(32-20(24)13-4-8-15(9-5-13)22(27)28)17(31-18)11-30-19(23)12-2-6-14(7-3-12)21(25)26/h2-9,16-18H,10-11H2,1H3/t16-,17+,18?/m0/s1 |
InChI Key |
NGKKKFKTIZCIEN-MYFVLZFPSA-N |
Isomeric SMILES |
COC1C[C@@H]([C@H](O1)COC(=O)C2=CC=C(C=C2)[N+](=O)[O-])OC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
COC1CC(C(O1)COC(=O)C2=CC=C(C=C2)[N+](=O)[O-])OC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


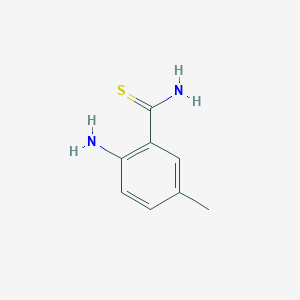

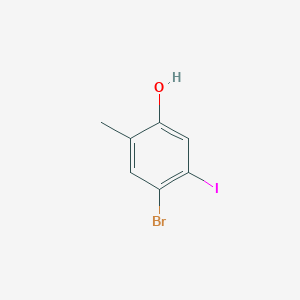

![3-Bromo-4-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B15202226.png)


